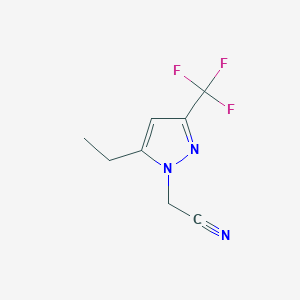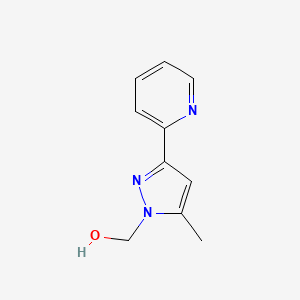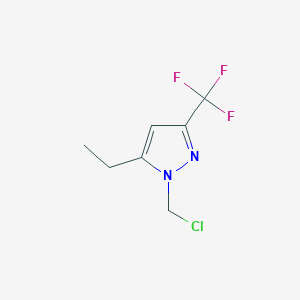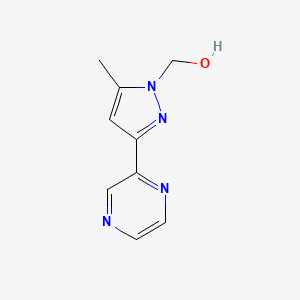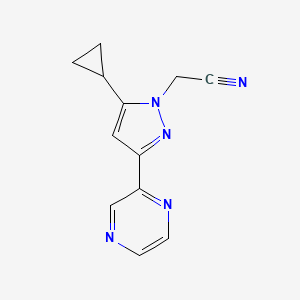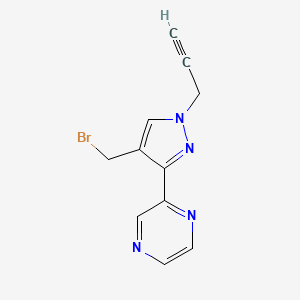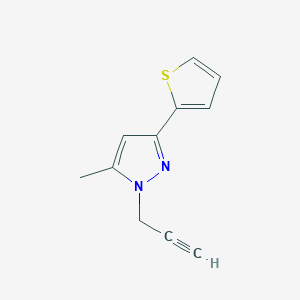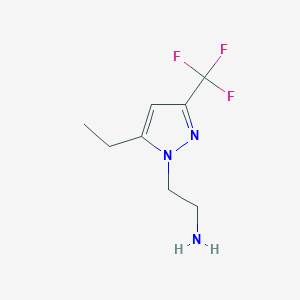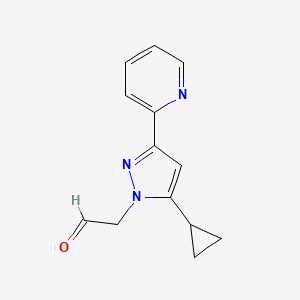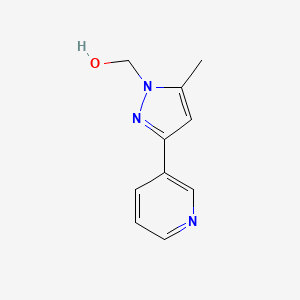
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H14BrN3 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Separation : The bifunctional chelate intermediate of time-resolved fluorescence immunoassay, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized from a related compound and characterized using various techniques, including IR, 1HNMR, and GC-MS. This work provides insights into reaction conditions and mechanisms, crucial for understanding the synthesis of such compounds (Pang Li-hua, 2009).
Photoinduced Tautomerization : A study on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including compounds with structural similarities to 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine, revealed three types of photoreactions. These include excited-state intramolecular and intermolecular proton transfer, showcasing the compound's potential in photochemical applications (V. Vetokhina et al., 2012).
N-arylation Studies : Research on the N-pyridylation of 3-alkoxypyrazoles, using compounds like 2, 3, or 4-bromopyridines, elucidates the structure and potential chemical transformations of these isomers. This is essential for understanding the chemical behavior of similar pyrazole-pyridine compounds (S. Guillou et al., 2010).
Ligand and Coordination Chemistry
Role in Ligand Color Tuning : A study on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives of pyrazolylpyridine, highlights the essential role of the ancillary ligand in tuning the color of such complexes. This is significant for understanding the electronic properties and potential applications in photophysical devices (S. Stagni et al., 2008).
Synthesis and Coordination Chemistry : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which share a structural resemblance to the compound , have been used as ligands. Their complex chemistry includes applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual spin-state transitions (M. Halcrow, 2005).
Biochemical and Biological Studies
Antimicrobial Activity : Compounds like pyrazolo[3,4-b]pyridines have been shown to possess antimicrobial properties. This information is crucial for understanding the biological activities and potential applications of similar compounds in medicine and pharmacology (N. Desai et al., 2022).
Biomedical Applications : A review covering the biomedical applications of pyrazolo[3,4-b]pyridines, a group that includes compounds structurally similar to the one , provides comprehensive insights into their potential use in various medical fields (Ana Donaire-Arias et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For example, imidazole derivatives have been found to affect a broad range of chemical and biological properties .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can act as a starting material for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . The interactions between this compound and biomolecules are primarily driven by its unique structural features, which allow it to form specific binding interactions with target proteins and enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the inhibition of liver alcohol dehydrogenase by this compound is a result of its binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific genes and proteins within the cell.
Propiedades
IUPAC Name |
4-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAJYAEJCMBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


